(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid
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Overview
Description
(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Pyrrolo[2,1-b][1,3]oxazepine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Oxidation and Reduction Steps: These steps are necessary to introduce the oxo and amino functionalities at specific positions on the ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.
Substitution: The Boc-protected amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms and protein-ligand interactions. The Boc group provides a handle for further functionalization.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4S,7S,9aS)-4-Amino-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid: Lacks the Boc protecting group.
(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-hydroxyoctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid: Contains a hydroxyl group instead of an oxo group.
Uniqueness
The presence of the Boc protecting group in (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid makes it unique compared to its analogs. This group provides stability and allows for selective deprotection, making the compound versatile for various synthetic applications.
Properties
Molecular Formula |
C14H22N2O6 |
---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
(4S,7S,9aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)22-13(20)15-8-6-7-21-10-5-4-9(12(18)19)16(10)11(8)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9-,10-/m0/s1 |
InChI Key |
JYXOWGYTGSGSNX-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H]2CC[C@H](N2C1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2CCC(N2C1=O)C(=O)O |
Origin of Product |
United States |
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